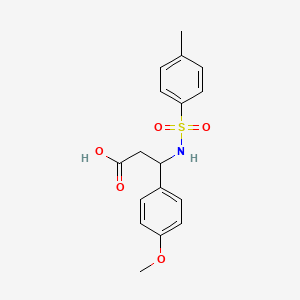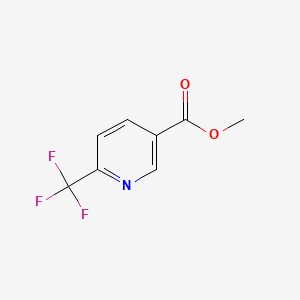
Methyl 6-(trifluoromethyl)nicotinate
Overview
Description
Methyl 6-(trifluoromethyl)nicotinate is a chemical compound that is part of the nicotinate family, which includes various derivatives of nicotinic acid. Nicotinic acid, also known as niacin, is a form of vitamin B3. The specific compound of interest, this compound, is not directly described in the provided papers, but its related compounds and synthesis methods can offer insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been reported to be safe and economical. The process involves trifluoromethylation of an aryl iodide using a system composed of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper(I) iodide (CuI) . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of this compound is not directly provided, the structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These methods can be employed to analyze the molecular structure of this compound, providing information on its crystal structure, molecular geometry, and electronic configuration.
Chemical Reactions Analysis
The chemical reactions involving nicotinate derivatives can be complex. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a reaction mechanism that has been proposed based on the detailed analysis of the product . Similarly, the synthesis of other nicotinate derivatives, such as 6-(2,4-difluorophenyl)nicotinamide, involves a one-pot method that includes a Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction . These reactions could provide a framework for understanding the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl nicotinate, a related compound, have been studied. Methyl nicotinate was prepared by esterification and purified by column chromatography, with its structure confirmed by NMR and mass spectroscopy. It was obtained as a white powder with a melting point of 40-42°C and exhibited antinociceptive activity in biological testing . These properties could be indicative of the behavior of this compound, although the presence of the trifluoromethyl group could impart different physical and chemical characteristics.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action could lead to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
Given its similarity to niacin, it may influence pathways related to lipid metabolism and vasodilation .
Result of Action
Its potential to induce peripheral vasodilation suggests it may enhance local blood flow, which could have various effects depending on the context of its application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEATXKNYTRXHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379632 | |
| Record name | methyl 6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221313-10-6 | |
| Record name | methyl 6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221313-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the paper doesn't specifically detail the synthesis of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides, it does state that it's formed from the reaction of 3-(polyfluoroacyl)chromones with acetoacetamide in the presence of ammonium acetate []. The reaction proceeds at the C-2 atom of the chromone system, leading to pyrone ring-opening and subsequent cyclization to yield the desired product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

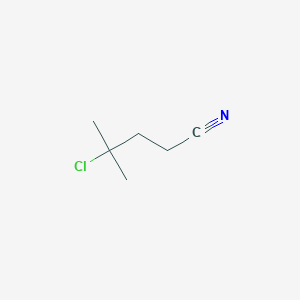

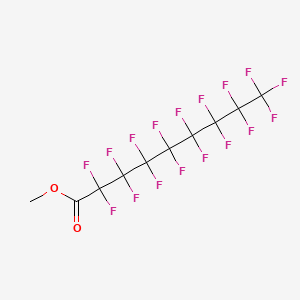
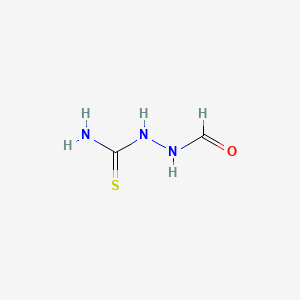
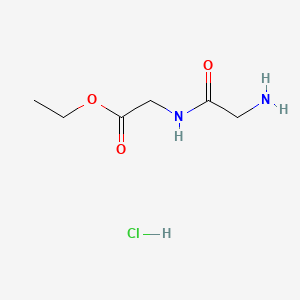
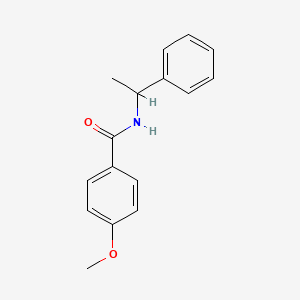
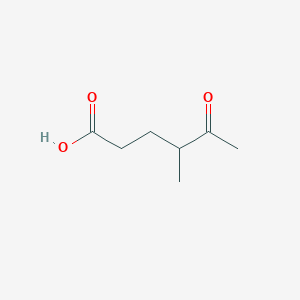
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)
![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)

